3-Amino-4-chlorobenzenesulfonic acid

Description

The exact mass of the compound 3-Amino-4-chlorobenzenesulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59702. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-4-chlorobenzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-chlorobenzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

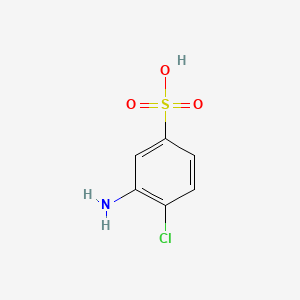

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-chlorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQRCFRVWZHIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059170 | |

| Record name | Benzenesulfonic acid, 3-amino-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-36-2 | |

| Record name | 3-Amino-4-chlorobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorometanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-chlorobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4-chlorobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 3-amino-4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3-amino-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-chlorobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROMETANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MB9E88J9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Amino-4-chlorobenzenesulfonic acid molecular weight and formula

The following technical guide details the physicochemical profile, synthesis, and applications of 3-Amino-4-chlorobenzenesulfonic acid.

Primary CAS: 98-36-2 Synonyms: 2-Chloroaniline-5-sulfonic acid; 4-Chlorometanilic acid[1][2][3]

Executive Summary

3-Amino-4-chlorobenzenesulfonic acid (CAS 98-36-2) is a critical aromatic intermediate used primarily in the synthesis of azo dyes and pharmaceutical agents.[1][2][3] Structurally, it is a tri-substituted benzene ring featuring an amino group, a chloro group, and a sulfonic acid moiety.[1][2][3][4] Its unique substitution pattern—specifically the ortho-chloro positioning relative to the amine and the meta-positioning of the sulfonate—imparts specific electronic properties essential for diazonium salt stability and coupling reactivity.[1][3]

This guide provides a comprehensive analysis of its molecular characteristics, synthesis via electrophilic aromatic substitution, and downstream utility in chemical manufacturing.[1][3]

Physicochemical Profile

Molecular Identity & Formula

The precise molecular weight is calculated based on the standard atomic weights (

| Property | Value |

| Molecular Formula | C₆H₆ClNO₃S |

| Molecular Weight | 207.63 g/mol |

| Exact Mass | 206.9757 Da |

| SMILES | Nc1cc(S(=O)(=O)O)ccc1Cl |

| InChI Key | XJQRCFRVWZHIPN-UHFFFAOYSA-N |

Structural Dynamics & Zwitterionic Nature

In the solid state and aqueous solution, the molecule predominantly exists as a zwitterion .[1][3] The strongly acidic sulfonic acid group (

-

Solubility: High water solubility due to ionic character; poor solubility in non-polar organic solvents.[1][3]

-

Electronic Effects:

Synthesis & Manufacturing Protocol

The industrial synthesis of 3-Amino-4-chlorobenzenesulfonic acid typically proceeds via the "Baking Process" (thermal rearrangement of hydrogen sulfate salts) or direct sulfonation of 2-chloroaniline .[1][3]

Reaction Mechanism (Sulfonation)

The most direct route involves the sulfonation of 2-chloroaniline.[1][3] The amino group directs the incoming electrophile (

-

Protonation: 2-Chloroaniline reacts with sulfuric acid to form 2-chloroanilinium hydrogen sulfate.[1][3]

-

Thermal Rearrangement: Heating the salt (180–200°C) drives the migration of the sulfonyl group to the para-position via a phenylsulfamic acid intermediate.[1][3]

Synthesis Workflow Diagram

Figure 1: Industrial synthesis pathway via the Baking Process of 2-chloroaniline.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures are expected.

Proton NMR ( H-NMR, DMSO- )

The aromatic region will display a characteristic ABC spin system (or AMX depending on field strength) due to the 1,2,4-substitution pattern.[1][3]

-

7.0 ppm (d, J8Hz): Proton at C5 (ortho to Cl, meta to SO3H).[1][3] - ~7.2 ppm (dd): Proton at C6 (ortho to SO3H, para to Cl).[1][3]

-

7.6 ppm (d, J2Hz): Proton at C2 (ortho to SO3H and NH2).[1][3] Note: Numbering depends on nomenclature priority; chemically, this is the proton between the Sulfonic and Amino groups.[1][3]

HPLC Purity Profiling[1][3]

-

Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile gradient.[1][3]

-

Retention: Elutes early due to high polarity of the sulfonic acid group.[1][3]

Applications in Drug Development & Dye Chemistry[1][3][8]

Azo Dye Intermediate

The primary utility of CAS 98-36-2 is as a diazo component .[1][3] The amino group can be diazotized to form a diazonium salt, which is then coupled with electron-rich aromatics (phenols, naphthols) to produce azo dyes.[1][3]

-

Role: Provides water solubility (via

) and modifies light absorption (via Cl substituent).[1][2][3] -

Key Dyes: Precursor for Acid Yellows and Reactive Red dyes.[1][3]

Pharmaceutical Intermediate

In drug discovery, the sulfonated aniline scaffold serves as a building block for:

-

Sulfonamide derivatives: Conversion of the sulfonic acid to a sulfonyl chloride (using

or -

Combinatorial Chemistry: The chloro group allows for further functionalization via palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki coupling), although the sulfonic acid group often requires protection or conversion to a sulfonate ester first.[1][3]

Diazotization Workflow

Figure 2: Workflow for the conversion of CAS 98-36-2 into azo dye compounds.

Safety & Handling (HSE Profile)

Researchers must adhere to strict safety protocols when handling this compound.[1][3]

-

GHS Classification:

-

Handling Protocol: Use local exhaust ventilation. Wear nitrile gloves and safety goggles.[1][3] Avoid dust formation.[1][3]

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66817, 3-Amino-4-chlorobenzenesulfonic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Benzenesulfonic acid, 3-amino-4-chloro-. Retrieved from [Link][1][3]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 98-36-2: 3-Amino-4-chlorobenzenesulfonic acid [cymitquimica.com]

- 3. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-5-chlorobenzene-1-sulfonic acid | C6H6ClNO3S | CID 18983170 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectral Characterization of 3-Amino-4-chlorobenzenesulfonic Acid

The following technical guide details the spectral characterization of 3-Amino-4-chlorobenzenesulfonic acid (CAS 98-36-2). This document is structured for researchers requiring rigorous structural validation and impurity profiling.

Executive Summary & Compound Identity

3-Amino-4-chlorobenzenesulfonic acid (also known as 4-Chlorometanilic acid) is a critical zwitterionic intermediate used primarily in the synthesis of azo dyes and pharmaceutical precursors.[1][2] Its structural integrity is defined by the coexistence of an electron-withdrawing chlorosulfonyl scaffold and an electron-donating amine, creating a unique "push-pull" electronic system that significantly influences its spectral signature.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 3-Amino-4-chlorobenzenesulfonic acid |

| CAS Registry | 98-36-2 |

| Molecular Formula | C₆H₆ClNO₃S |

| Molecular Weight | 207.63 g/mol |

| Solubility Profile | High in H₂O (pH dependent), DMSO; Low in non-polar organics.[3][4] |

| pKa Values | ~ -1.4 (Sulfonic acid), ~ 3.5 (Anilinium ion) |

Mass Spectrometry (MS) Analysis

Objective: Confirmation of molecular weight and halogen isotopic pattern.

Experimental Configuration

-

Ionization Mode: Electrospray Ionization (ESI) is preferred due to the polar, ionic nature of the sulfonic acid group. Negative mode (ESI-) typically yields cleaner spectra for sulfonates (

). -

Solvent System: Methanol:Water (50:50) with 0.1% Formic Acid (for ESI+) or Ammonium Acetate (for ESI-).

Diagnostic Signals

The mass spectrum is dominated by the chlorine isotopic signature. Chlorine exists naturally as

| Ion Species | m/z (ESI-) | m/z (ESI+) | Interpretation |

| Molecular Ion (M) | 205.9 | 207.9 | Base peak containing |

| Isotope Peak (M+2) | 207.9 | 209.9 | Peak containing |

| Desulfonated Fragment | ~126 | ~128 | Loss of |

Fragmentation Pathway (Graphviz)

The following diagram illustrates the primary fragmentation logic observed in MS/MS experiments.

Figure 1: Proposed fragmentation pathway for 3-Amino-4-chlorobenzenesulfonic acid in negative ion mode.

Infrared Spectroscopy (FT-IR)

Objective: Functional group validation. Method: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum is complex due to the zwitterionic nature (

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Notes |

| 3300 - 3500 | Primary Amine ( | N-H Stretch | Appears as a doublet (symmetric/asymmetric). Broadens if salt form. |

| 1150 - 1250 | Sulfonate ( | S=O Asymmetric Stretch | Very strong, broad band. Diagnostic for sulfonic acids. |

| 1010 - 1080 | Sulfonate ( | S=O Symmetric Stretch | Sharp, strong band. |

| 1000 - 1100 | Aryl Chloride (Ar-Cl) | C-Cl Stretch | Often obscured by sulfonate bands; look for shoulder peaks. |

| 1550 - 1650 | Benzene Ring | C=C Ring Stretch | "Breathing" mode of the aromatic system. |

Nuclear Magnetic Resonance (NMR)

Objective: Isomeric purity and substitution pattern confirmation. Solvent: DMSO-d₆ (preferred) or D₂O + NaOD. Note: In D₂O, amine protons will exchange and disappear. DMSO-d₆ is required to visualize the -NH₂ and -SO₃H protons.

¹H NMR (400 MHz, DMSO-d₆)

The 1,3,4-substitution pattern creates a specific splitting pattern in the aromatic region (6.5 - 8.0 ppm).

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling (J) | Structural Logic |

| 10.0 - 12.0 | Broad Singlet | 1H | - | Highly acidic proton; chemical shift varies with concentration/water content. | |

| 7.45 | Doublet (d) | 1H | H-5 | Ortho to Cl (deshielding). The largest coupling constant due to ortho neighbor H-6 is blocked by SO3H? No, H5 is ortho to H6? Wait—Structure check: C1-SO3H, C3-NH2, C4-Cl. H5 is ortho to Cl and meta to NH2. H6 is ortho to SO3H. H2 is isolated. | |

| 7.15 | Singlet (d) | 1H | H-2 | Diagnostic Peak. Ortho to both | |

| 6.95 - 7.05 | Doublet of Doublets (dd) | 1H | H-6 | Ortho to | |

| 5.50 | Broad Singlet | 2H | - | Amine protons. Broad due to quadrupole broadening and H-bonding. |

Correction on Coupling Logic:

-

H-2: Position 2. Isolated between SO3H (1) and NH2 (3). Meta coupling to H-6 or H-4 (Cl occupied). So it is a doublet (meta-coupling to H-6) or singlet.

-

H-5: Position 5. Ortho to Cl (4) and H-6. Large ortho coupling (

Hz). -

H-6: Position 6. Ortho to H-5 and SO3H (1). Large ortho coupling (

Hz) and meta coupling to H-2 (

¹³C NMR (100 MHz, DMSO-d₆)

Predicted shifts based on substituent additivity rules:

-

C-1 (C-SO3H): ~145 ppm (Ipso deshielding)

-

C-3 (C-NH2): ~148 ppm (Strong deshielding by N)

-

C-4 (C-Cl): ~120 ppm

-

C-5 (CH): ~129 ppm

-

C-6 (CH): ~118 ppm

-

C-2 (CH): ~112 ppm (Shielded by ortho-NH2)

Experimental Workflow & Quality Control

To ensure reproducible spectral data, the following protocol is recommended for sample preparation.

Figure 2: Standardized workflow for spectral analysis of sulfonic acid derivatives.

Quality Control Checkpoints

-

Isomer Impurity: Check for 2-Amino-4-chlorobenzenesulfonic acid . This isomer will show a different splitting pattern (likely two doublets and a singlet depending on positions).

-

Residual Solvent: DMSO-d₆ often contains water at 3.33 ppm. Ensure the water peak does not overlap with the aromatic region.

-

Salt Formation: If the chemical shifts are significantly different (e.g., >0.5 ppm), the sample may be in a salt form (Sodium sulfonate). Acidify with trace DCl to recover the free acid shifts.

References

-

National Institute of Standards and Technology (NIST). Mass Spectral Library & IR Data for Chlorobenzoic Acid Derivatives.Link

-

Spectral Database for Organic Compounds (SDBS). AIST Japan - Integrated Spectral Database.Link

-

PubChem. Compound Summary for CID 66817 (4-Chlorometanilic acid).Link

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[5] Chem. 1997, 62, 21, 7512–7515. Link

Sources

Advanced Thermal Stability Profiling of 3-Amino-4-chlorobenzenesulfonic Acid (ACBSA)

Executive Summary

3-Amino-4-chlorobenzenesulfonic acid (ACBSA) presents a distinct process safety challenge due to its zwitterionic solid-state structure.[1][2] Unlike simple organic solids that melt before decomposing, ACBSA typically undergoes decomposition prior to or concurrent with melting (>300°C).[2] This characteristic creates a risk of solid-phase thermal runaway where heat accumulation occurs without the visible phase change warning of melting.[1][2]

This guide outlines the physicochemical basis of ACBSA’s stability, defines the critical decomposition pathways, and provides a self-validating experimental protocol for determining safety parameters (

Physicochemical Basis of Stability[1][2]

The Zwitterionic Lattice

ACBSA exists primarily as a zwitterion in the solid state, where the sulfonic acid proton protonates the amine group (

-

Thermal Implication: The lattice energy is high, pushing the melting point above the activation temperature for the C-S bond cleavage.[1][2] Consequently, the material does not fuse; it chars.[1][2]

-

Safety Criticality: process deviations involving "dryer accumulation" or "hot spots" are more dangerous than in melt-stable systems because the material cannot flow away from the heat source.[1][2]

Decomposition Mechanism

The thermal degradation of aminobenzenesulfonic acids follows a characteristic pathway dominated by desulfonation.[1][2]

Primary Decomposition Pathway:

-

Proton Transfer: At elevated temperatures, the zwitterionic equilibrium shifts.[1][2]

-

Desulfonation: The

bond cleaves, releasing sulfur dioxide ( -

Condensation/Carbonization: The resulting radical or reactive intermediate (chloroaniline derivative) rapidly polymerizes or oxidizes, leading to "tar" formation and release of

and

Figure 1: Mechanistic pathway of ACBSA thermal decomposition.[1][2] The critical safety event is the rapid evolution of

Experimental Protocols for Stability Assessment

Do not rely on generic literature values for safety-critical limits. Impurities (especially residual

Tier 1: Screening (DSC & TGA)

Objective: Determine the Onset Temperature (

Protocol:

-

Instrument: Differential Scanning Calorimetry (DSC) with Gold-plated high-pressure crucibles (to contain gas evolution).

-

Sample Mass: 2–4 mg (Keep low to prevent crucible rupture).

-

Ramp Rate: Perform dynamic scans at 4, 8, and 10 K/min to allow for kinetic modeling.

Acceptance Criteria (Self-Validation):

-

If the DSC peak is endothermic followed immediately by exothermic , it indicates melting with simultaneous decomposition.[1][2]

-

If the peak is purely exothermic , the material decomposes in the solid state (High Risk).[1][2]

-

Critical Limit: If

, the material has high deflagration potential.[2]

Tier 2: Gas Evolution Analysis (TGA-MS)

Objective: Quantify the non-condensable gas risk for pressure vessel design.

Protocol:

-

Couple Thermogravimetric Analysis (TGA) with Mass Spectrometry.[1][2]

-

Monitor specific ion channels:

64 (

Tier 3: Adiabatic Testing (ARC)

Objective: Determine the Time to Maximum Rate (TMR) for storage safety.

Protocol:

-

Instrument: Accelerating Rate Calorimeter (ARC).

-

Method: Heat-Wait-Search (HWS) mode.

-

Output: Calculate

(Temperature at which TMR is 24 hours).

Quantitative Safety Data & Thresholds

The following data summarizes expected behavior for high-purity ACBSA based on structural analogs (e.g., sulfanilic acid) and thermodynamic principles. Note: Experimental verification is mandatory for each new batch.

| Parameter | Typical Range | Safety Implication |

| Melting Point | > 300°C | Decomposes before melting.[1][2][3] Do not use MP tubes. |

| Decomposition Onset ( | 280°C – 320°C | Process temperatures must stay < 200°C to maintain safety margin.[1][2] |

| Energy of Decomposition ( | -400 to -800 J/g | High energy release.[1][2] Potential for rapid vessel over-pressurization.[1][2] |

| Gas Evolution | 0.4 – 0.6 L/g (STP) | Vent sizing must account for rapid |

| Auto-Ignition Temp (Layer) | > 350°C | Dust explosion risk in dryers is moderate but present.[1][2] |

Process Safety Workflow

Use this logic flow to determine if your current process parameters are safe.

Figure 2: Decision logic for thermal risk assessment of ACBSA.

References

-

National Institutes of Health (NIH). 3-Amino-4-chlorobenzenesulfonic acid (CAS 98-36-2).[1][2] PubChem Compound Summary.[1][2] [Link][1][2]

-

Stoessel, F. (2008).[1][2] Thermal Safety of Chemical Processes: Risk Assessment and Process Design.[1][2] Wiley-VCH.[1][2] (Standard reference for DSC/ARC protocols cited in Section 3).

-

Grewer, T. (1994).[1][2] Thermal Hazards of Chemical Reactions.[1][2][4] Elsevier.[1][2] (Source for decomposition mechanisms of nitro/amino sulfonic acids).[1][2]

Sources

Unveiling the Crystal Structure of 3-Amino-4-chlorobenzenesulfonic Acid: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Amino-4-chlorobenzenesulfonic Acid

3-Amino-4-chlorobenzenesulfonic acid is a key intermediate in the synthesis of a variety of organic compounds, playing a crucial role in the development of new pharmaceuticals and dyes.[1][2] Its molecular framework, featuring an aromatic ring substituted with amino, chloro, and sulfonic acid groups, provides a versatile scaffold for chemical modifications. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for predicting its chemical behavior, designing novel derivatives with enhanced properties, and optimizing its synthesis and formulation processes. This guide aims to provide a comprehensive overview of the crystal structure of 3-Amino-4-chlorobenzenesulfonic acid, offering valuable insights for professionals in the fields of medicinal chemistry, materials science, and chemical synthesis.

Synthesis and Crystallization

The synthesis of 3-Amino-4-chlorobenzenesulfonic acid is typically achieved through the reduction of 4-chloro-3-nitrobenzenesulfonic acid.[3] This process involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂), a standard transformation in organic synthesis.

Obtaining single crystals suitable for X-ray diffraction analysis is a critical step in determining the crystal structure. The crystallization process is influenced by various factors, including the choice of solvent, temperature, and the rate of cooling or evaporation. While specific crystallization protocols for 3-Amino-4-chlorobenzenesulfonic acid are not extensively detailed in publicly available literature, a general approach would involve dissolving the purified compound in a suitable solvent, such as water or an alcohol-water mixture, and allowing the solvent to evaporate slowly. This controlled process facilitates the formation of well-ordered crystals.

Experimental Protocol: General Crystallization Workflow

-

Purification: Ensure the 3-Amino-4-chlorobenzenesulfonic acid sample is of high purity to avoid defects in the crystal lattice. Recrystallization from a suitable solvent is a common purification method.

-

Solvent Selection: Screen various solvents or solvent mixtures to find a system where the compound has moderate solubility. The ideal solvent will allow for slow crystal growth.

-

Dissolution: Dissolve the purified compound in the chosen solvent, gently heating if necessary to achieve complete dissolution.

-

Crystal Growth: Allow the solution to cool slowly to room temperature, or let the solvent evaporate gradually in a controlled environment. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a desiccant.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor and dry them.

Figure 1: Conceptual workflow for the synthesis and crystallization of 3-Amino-4-chlorobenzenesulfonic acid.

Crystal Structure Analysis: The Quest for Data

A thorough search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), and a review of relevant scientific literature did not yield a published single-crystal X-ray diffraction study for 3-Amino-4-chlorobenzenesulfonic acid. The determination of a crystal structure is an empirical process that requires experimental data from X-ray diffraction of a suitable single crystal.

In the absence of experimental data, a detailed analysis of the crystal packing, unit cell parameters, space group, bond lengths, bond angles, and hydrogen bonding network cannot be provided. Such an analysis would typically involve the following steps:

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

-

Structure Solution and Refinement: The collected data is processed to determine the arrangement of atoms in the unit cell. This provides precise information on bond lengths, bond angles, and the overall molecular conformation.

-

Analysis of Intermolecular Interactions: The refined crystal structure is analyzed to identify and characterize intermolecular interactions, such as hydrogen bonds, which play a crucial role in the stability and properties of the crystalline solid.

The Predicted Molecular Structure and Potential for Hydrogen Bonding

Although the precise crystal structure is not available, we can infer key features of the molecular structure and its potential for intermolecular interactions based on its chemical composition. The molecule possesses both hydrogen bond donors (the amino group and the hydroxyl group of the sulfonic acid) and hydrogen bond acceptors (the oxygen atoms of the sulfonic acid group and the nitrogen atom of the amino group). This suggests a high likelihood of an extensive hydrogen bonding network within the crystal lattice.

Table 1: Predicted Molecular Properties of 3-Amino-4-chlorobenzenesulfonic acid

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO₃S | [1] |

| Molecular Weight | 207.64 g/mol | |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

The presence of a sulfonic acid group and an amino group on the same molecule makes it a zwitterionic compound in the solid state, where the acidic proton from the sulfonic acid is transferred to the basic amino group. This would result in a positively charged ammonium group (-NH₃⁺) and a negatively charged sulfonate group (-SO₃⁻). This zwitterionic nature would further enhance the strength and directionality of the hydrogen bonds.

Figure 2: Key functional groups and their potential roles in intermolecular interactions in the zwitterionic form of 3-Amino-4-chlorobenzenesulfonic acid.

Conclusion and Future Directions

While 3-Amino-4-chlorobenzenesulfonic acid is a commercially significant compound, its detailed crystal structure remains to be elucidated and published in the public domain. The information presented in this guide, based on its known chemical properties, provides a foundational understanding of its molecular characteristics and the high potential for extensive hydrogen bonding in the solid state.

The determination of the single-crystal X-ray structure of 3-Amino-4-chlorobenzenesulfonic acid would be a valuable contribution to the field. It would provide definitive insights into its molecular conformation, packing arrangement, and the specifics of its hydrogen bonding network. This data would be instrumental for computational modeling, understanding its physical properties, and guiding the rational design of new materials and pharmaceutical agents based on this versatile chemical scaffold. Further research in this area is highly encouraged to fill this knowledge gap.

References

Sources

Synonyms and alternative names for 3-Amino-4-chlorobenzenesulfonic acid

The Definitive Nomenclature and Identity Guide: 3-Amino-4-chlorobenzenesulfonic Acid[1][2]

Executive Summary

In the precision-driven fields of pharmaceutical synthesis and industrial dye manufacturing, 3-Amino-4-chlorobenzenesulfonic acid (CAS 98-36-2) serves as a critical intermediate.[1][2][3][4] Its utility stems from the orthogonal reactivity of its functional groups: a nucleophilic amine, an electrophilic aromatic core (modulated by the chloro-substituent), and a solubilizing sulfonic acid moiety.[1][5]

However, this compound is frequently subject to nomenclature ambiguity due to the existence of multiple naming conventions (IUPAC vs. Trivial) and the prevalence of regioisomers like 4-amino-3-chlorobenzenesulfonic acid.[1] For researchers and procurement specialists, misidentification leads to catastrophic synthesis failures or regulatory non-compliance.[1][2][5] This guide provides an authoritative breakdown of its synonyms, structural identity, and validation protocols.

The Nomenclature Matrix

The following table consolidates the diverse naming conventions for CAS 98-36-2. In global supply chains, vendors may use trivial names derived from "Metanilic acid" or "Aniline" rather than systematic IUPAC nomenclature.[1][2][5]

Table 1: Synonyms and Identifiers

| Category | Primary Name / Identifier | Context & Usage |

| Systematic (IUPAC) | 3-Amino-4-chlorobenzenesulfonic acid | The most chemically accurate descriptor, assigning priority to the sulfonic acid group (position 1).[1][2] |

| CAS Registry Number | 98-36-2 | The definitive unique numerical identifier for database searches.[1][2] |

| Trivial (Acid-Based) | 4-Chlorometanilic acid | Derived from Metanilic acid (3-aminobenzenesulfonic acid).[1][2] Indicates a chlorine added at the 4-position.[1][2][3][4][6][7] |

| Trivial (Aniline-Based) | 2-Chloroaniline-5-sulfonic acid | Treats Aniline as the parent (Amino=1).[1][2] Chlorine is at 2, Sulfonic acid at 5.[1][2][5] |

| Commercial/Trade | 1-Amino-2-chlorobenzene-5-sulfonic acid | Often used in bulk chemical catalogs (e.g., dyes/pigments industry).[1][2] |

| Abbreviation | 4-Cl-Metanilic | Common shorthand in laboratory notebooks.[1][2] |

| EC Number | 202-661-2 | European Community number for regulatory compliance (REACH).[1][2] |

Structural Integrity & Isomerism

Understanding the substitution pattern is non-negotiable.[1][2] The "3-Amino-4-chloro" designation implies the following connectivity relative to the Sulfonic Acid (

-

Position 1:

(Priority Group) -

Position 3:

(Meta to sulfonate)[1][2][8] -

Position 4:

(Para to sulfonate, Ortho to amine)[1][2][5][9]

The Regioisomer Trap:

Researchers often confuse this compound with 4-Amino-3-chlorobenzenesulfonic acid (CAS 98-35-1), also known as 2-chlorosulfanilic acid.[1][2] While they share the same molecular formula (

Visualization: Nomenclature Derivation

The following diagram illustrates how the two primary naming systems (Sulfonic acid parent vs. Aniline parent) map to the same physical structure.

Figure 1: Dual nomenclature pathways for CAS 98-36-2. Both '4-Chlorometanilic acid' and '2-Chloroaniline-5-sulfonic acid' describe the exact same atomic connectivity.[1][2]

Technical Specifications

-

Molecular Formula:

[1][2][4][5][6][9] -

Physical State: Off-white to pinkish crystalline powder.[1][2][9]

-

Solubility: Soluble in hot water; limited solubility in cold water due to zwitterionic lattice energy.[1][2] Soluble in alkaline solutions (forms sulfonate salt).[1][2][5]

-

Acidity (pKa): The sulfonic acid group is strongly acidic; the aniline nitrogen is weakly basic but deactivated by the electron-withdrawing chlorine and sulfonate groups.[1][2]

Critical Analytical Workflow (Protocol)

As a Senior Scientist, relying solely on a vendor's label is insufficient. The following protocol outlines the Identity Verification Workflow to distinguish CAS 98-36-2 from its isomers.

A. HPLC Method for Isomer Differentiation

Standard reverse-phase HPLC often struggles to retain small, polar zwitterions.[1][2] A Mixed-Mode or Ion-Pairing approach is required.[1][2]

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm) capable of withstanding acidic pH.[1][2][5]

-

Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 2.5 (suppresses ionization of the sulfonic acid slightly or ensures protonation of amine).

-

Gradient: 0-5 min (0% B), 5-20 min (0% -> 30% B).

-

Expected Result: The 3-amino isomer (Metanilic derivative) generally elutes after the 4-amino isomer (Sulfanilic derivative) due to differences in polarity and hydrogen bonding capability with the stationary phase.[1][2]

B. 1H-NMR Structural Validation

NMR is the gold standard for confirming the substitution pattern (1,3,4-trisubstituted benzene).[1][2]

-

Solvent: DMSO-d6 +

(to exchange acidic protons).[1][2] -

Key Signals (Aromatic Region):

-

Proton at C2 (between SO3H and NH2): Appears as a doublet (d) with a small coupling constant (

, meta-coupling to H6).[1][2][5] -

Proton at C5 (adjacent to Cl): Appears as a doublet (d) with a large coupling constant (

, ortho-coupling to H6).[1][2][5] -

Proton at C6: Appears as a doublet of doublets (dd), coupling to both H5 (

) and H2 (

-

-

Differentiation: If you see two doublets with

(an AA'BB' system or similar), you likely have a para-substituted impurity or a different isomer.[1][2][5] The meta-coupling (

Visualization: Verification Logic

Figure 2: Step-wise analytical control strategy to prevent isomer contamination in synthesis.

Applications & Synthesis Context

Why does the specific "3-amino" nomenclature matter?

-

Azo Dye Synthesis: This compound is a diazo component.[1][2][8] The position of the sulfonic acid relative to the amine dictates the color and solubility of the final dye.[1][2][5] The 3-amino group allows for coupling at the para-position (relative to the amine) if open, or directs incoming electrophiles to the position ortho to itself.[1][2]

-

Pharmaceutical Scaffolds: In drug discovery, the ortho-chloroaniline motif is a privileged structure found in various bioactive molecules. The sulfonic acid often serves as a temporary protecting group or a handle for solubility that is later removed (desulfonation) or converted to a sulfonamide.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66817, 4-Chlorometanilic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - EC 202-661-2.[1][2] Retrieved from [Link][1][2][5]

-

Booth, G. (2000). Naphthalene Derivatives.[1][2][5] In: Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1][2][11] (Provides context on sulfonic acid nomenclature and dye intermediates).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CID 154809854 | C12H12Cl2N2O6S2 | CID 154809854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 98-36-2: 3-Amino-4-chlorobenzenesulfonic acid [cymitquimica.com]

- 5. AFSI | Analysis Methods for Amino Acids [cropcomposition.org]

- 6. 3-Amino-4-chlorobenzenesulfonic acid | 98-36-2 [sigmaaldrich.com]

- 7. 98-36-2|3-Amino-4-chlorobenzenesulfonic acid|BLD Pharm [bldpharm.com]

- 8. US4563520A - Metal complexes of dis- or trisazo compounds containing a middle component twice substituted by hydroxy and/or amino - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. helixchrom.com [helixchrom.com]

- 11. scribd.com [scribd.com]

Methodological & Application

Technical Application Note: Industrial Synthesis & Purification of 2-Chloroaniline-5-Sulfonic Acid

Here is a detailed Technical Application Note and Protocol guide for the industrial manufacturing of 2-Chloroaniline-5-sulfonic acid.

Executive Summary

This guide details the industrial manufacturing protocol for 2-Chloroaniline-5-sulfonic acid , a critical intermediate in the synthesis of azo dyes, pigments, and agrochemicals.

Critical Technical Distinction: Researchers must distinguish between the target molecule (5-sulfonic isomer) and its common isomer, 2-chloroaniline-4-sulfonic acid (4-sulfonic isomer).

-

Direct Sulfonation Route: Sulfonation of 2-chloroaniline typically yields the para-isomer (4-sulfonic acid) due to the directing effects of the amino group.

-

Regioselective Route (Recommended): To manufacture the 5-sulfonic acid isomer with high purity (>98%), the industrial standard is the Chlorination of Metanilic Acid . This route leverages the existing meta relationship of the amino and sulfonic groups in metanilic acid, directing the chlorine atom to the ortho position relative to the amine (position 6, renumbered as 2 in the final product).

This protocol focuses on the Chlorination of Metanilic Acid route, as it is the only viable method to achieve the required regioselectivity for CAS 98-36-2.

Chemical Reaction & Mechanism

Reaction Logic

The synthesis relies on Electrophilic Aromatic Substitution (EAS).

-

Starting Material: Metanilic Acid (3-Aminobenzenesulfonic acid).

-

Directing Groups:

-

The -NH₂ group is strongly activating and ortho/para directing.[1]

-

The -SO₃H group is deactivating and meta directing.

-

-

Regioselectivity:

-

The para position relative to -NH₂ is sterically hindered by the bulky -SO₃H group (or electronically disfavored depending on pH).

-

The ortho position (position 6 in metanilic acid) is activated by the amine and compatible with the sulfonic acid's directing influence.

-

Result: Chlorine attacks position 6, yielding 6-chloro-metanilic acid (chemically equivalent to 2-chloroaniline-5-sulfonic acid).

-

Reaction Scheme Visualization

Figure 1: Reaction pathway demonstrating the regioselective chlorination of Metanilic Acid.

Industrial Manufacturing Protocol

Equipment Requirements

-

Reactor: Glass-lined or Hastelloy reactor (resistant to HCl and oxidizing agents). Equipped with a cooling jacket (brine/glycol) and vigorous agitation.

-

Scrubber: Caustic scrubber (NaOH) to neutralize excess Cl₂ and HCl off-gas.

-

Filtration: Centrifuge or Filter Press (acid resistant).

-

Drying: Fluidized bed dryer or rotary vacuum dryer.

Raw Materials & Stoichiometry

| Component | CAS No. | Function | Molar Eq. | Mass (Example) |

| Metanilic Acid | 121-47-1 | Precursor | 1.00 | 173.2 kg |

| Sodium Hydroxide (30%) | 1310-73-2 | Solubilizer | 1.05 | ~140 kg (as 100%) |

| Hydrochloric Acid (30%) | 7647-01-0 | pH Adjustment | As req. | Variable |

| Chlorine (Gas) | 7782-50-5 | Reagent | 1.05 - 1.10 | ~75 kg |

| Activated Carbon | 7440-44-0 | Purification | 1% w/w | 1.7 kg |

Step-by-Step Methodology

Phase 1: Dissolution & Preparation

-

Charge Water: Load 800 L of deionized water into the reactor.

-

Add Metanilic Acid: Charge 173.2 kg of Metanilic Acid under agitation. The slurry will be acidic.

-

Neutralization: Slowly add 30% NaOH solution while monitoring temperature (exothermic). Adjust pH to 6.5 – 7.0 .

-

Checkpoint: Ensure the solution is clear (formation of Sodium Metanilate).

-

Note: If the solution is dark, treat with Activated Carbon (1.7 kg) for 30 mins and filter before proceeding.

-

Phase 2: Controlled Chlorination

-

Cooling: Cool the sodium metanilate solution to 10°C – 15°C .

-

Critical Control: Lower temperatures favor mono-chlorination. Higher temperatures (>25°C) lead to di-chloro impurities and oxidation tars (quinones).

-

-

Acidification (Partial): Add sufficient HCl to bring pH to roughly 4.0–5.0. (Chlorination is often faster on the free amine than the protonated species, but too high pH causes oxidation).

-

Chlorine Addition: Introduce Chlorine gas via a sparger tube (subsurface) slowly.

-

Rate: Maintain temperature < 20°C.

-

Monitoring: Monitor reaction progress via HPLC. Stop addition when starting material < 0.5%.

-

Safety: Ensure scrubber is active. Chlorine is toxic and corrosive.

-

Phase 3: Isolation & Purification

-

Degassing: Sparge nitrogen through the solution to remove excess Cl₂.

-

Acidification (Precipitation): Add 30% HCl to lower pH to < 1.0 .

-

Filtration: Filter the slurry using a centrifuge.

-

Washing: Wash the cake with ice-cold water (2 x 50 L) to remove inorganic salts (NaCl) and trace HCl.

-

QC Check: Wash water should be colorless.

-

Phase 4: Drying

-

Drying: Dry the wet cake at 80°C under vacuum until moisture content is < 0.5%.

-

Yield: Expected yield is 85–90%.

-

Appearance: White to off-white powder.

-

Process Workflow Diagram

Figure 2: Industrial process flow for the batch manufacturing of 2-Chloroaniline-5-sulfonic acid.

Analytical Quality Control (QC)

To ensure the product meets pharmaceutical or dye-grade specifications, the following HPLC method is recommended.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 95% A to 50% A over 20 mins.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria:

Safety & Handling (HSE)

| Hazard | Mitigation Strategy |

| Chlorine Gas | Highly Toxic/Corrosive. Use dedicated detectors (set to 0.5 ppm). Ensure scrubber efficiency >99%. |

| Exothermic Reaction | The neutralization and chlorination are exothermic. Redundant cooling systems required to prevent thermal runaway. |

| Acid Burns | Use PPE (Acid-resistant suits, face shields). Immediate access to safety showers. |

| Dust Explosion | Dry product is a fine organic powder.[6] Ground all equipment to prevent static discharge during packaging. |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7386, 4-Amino-3-chlorobenzenesulfonic acid. Retrieved from [Link]

-

Booth, G. (2000). Nitro Compounds, Aromatic.[2][4][5] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Provides foundational context on orientation in electrophilic substitution of nitro/amino aromatics).

-

P.C. Chem India. (n.d.).[7] Technical Data Sheet: 6-Chloro Metanilic Acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The formation mechanism of chloropicrin from methylamine during chlorination: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 3. EP0038999B1 - Process for preparing 2-chloro-5-formyl benzene sulphonic acid - Google Patents [patents.google.com]

- 4. CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination - Google Patents [patents.google.com]

- 5. CN105367454A - Method for producing metanilic acid by utilizing quinacridone pigment byproduct - Google Patents [patents.google.com]

- 6. SU1122648A1 - Process for preparing 2,5-dichloroaniline-4-sulfonic acid - Google Patents [patents.google.com]

- 7. 6-chloro metanilic acid / 2-Chloroaniline-5-sulfonic acid | Laboratory Speciality Chemicals | Products | P.C. Chem India [pcchemindia.in]

Application Note: 3-Amino-4-chlorobenzenesulfonic Acid as a Diazo Intermediate

Abstract

This technical guide details the application of 3-Amino-4-chlorobenzenesulfonic acid (CAS 98-36-2) , also known as 4-Chlorometanilic acid, as a primary intermediate in the synthesis of azo dyes and pharmaceutical scaffolds.[1] The protocol focuses on the critical diazotization workflow, providing precise stoichiometric and thermodynamic parameters to maximize yield and minimize decomposition. Additionally, a validated HPLC method for purity assessment is provided to ensure quality control in industrial and research settings.

Chemical Profile & Reactivity

3-Amino-4-chlorobenzenesulfonic acid is a zwitterionic aromatic compound.[1] Its utility stems from the orthogonal reactivity of its functional groups: the amino group (-NH₂) serves as the site for diazotization, while the sulfonic acid group (-SO₃H) imparts water solubility to the final dye molecule, a critical feature for textile and aqueous-phase applications.[2]

| Property | Specification |

| IUPAC Name | 3-Amino-4-chlorobenzenesulfonic acid |

| Common Synonyms | 4-Chlorometanilic acid; 2-Chloroaniline-5-sulfonic acid |

| CAS Number | 98-36-2 |

| Molecular Formula | C₆H₆ClNO₃S |

| Molecular Weight | 207.63 g/mol |

| Solubility | High in water (polar); Low in non-polar organic solvents |

| pKa | ~1.4 (Sulfonic acid), ~2.6 (Aniline conjugate acid) |

Structural Reactivity Map

The following diagram illustrates the electronic environment and reactive sites of the molecule.

Figure 1: Functional group analysis of 3-Amino-4-chlorobenzenesulfonic acid.[1]

Core Application: Synthesis of Azo Dyes

The primary industrial application of this intermediate is the production of acid azo dyes (e.g., Acid Yellow variants) and pigments. The synthesis proceeds via a two-step mechanism: Diazotization followed by Coupling .[1][2][3]

Mechanism[1][6]

-

Diazotization: The amine reacts with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a diazonium salt.[1]

-

Coupling: The electrophilic diazonium ion attacks an electron-rich aromatic system (e.g.,

-naphthol or pyrazolones) to form the azo linkage (-N=N-).[1]

Protocol: Diazotization and Coupling

Safety Warning: Diazo compounds are unstable above 5°C. Sodium nitrite is toxic.[1] Wear appropriate PPE (gloves, goggles, fume hood).

Reagents Required[1][4][3][5][6]

-

3-Amino-4-chlorobenzenesulfonic acid (10.4 g, 0.05 mol)[1]

-

Sodium Carbonate (Na₂CO₃) - for initial dissolution[1]

-

Sodium Nitrite (NaNO₂) - 3.5 g (0.051 mol)[1]

-

Hydrochloric Acid (HCl, 37%)

- -Naphthol (7.2 g, 0.05 mol) - Coupling agent[1]

-

Sodium Hydroxide (NaOH)[1]

-

Ice/Water bath[1]

Step-by-Step Methodology

Phase 1: Dissolution & Acidification [1]

-

Disperse 10.4 g of 3-Amino-4-chlorobenzenesulfonic acid in 100 mL water.

-

Add solid Na₂CO₃ slowly with stirring until the solution becomes clear and neutral (pH 7.0–7.5). Rationale: The sulfonic acid forms a soluble sodium salt.

-

Add 3.5 g of NaNO₂ to this solution and stir until dissolved.

-

Prepare a separate beaker with 15 mL conc. HCl and 50 g crushed ice.

-

Precipitation: Pour the amine/nitrite solution slowly into the acid/ice mixture with vigorous stirring.

-

Critical Control Point: The amine precipitates as fine particles, ensuring high surface area for the reaction.

-

Phase 2: Diazotization

-

Maintain temperature below 5°C .

-

Stir the suspension for 30–45 minutes. The solid amine will gradually dissolve/react to form the soluble diazonium salt.[1]

-

Validation: Test the solution with Starch-Iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (required to drive the reaction to completion).[1] If negative, add small aliquots of 1M NaNO₂.[1]

-

Destroy excess nitrous acid by adding small amounts of Sulfamic Acid or Urea until Starch-Iodide paper remains colorless.[1] Rationale: Excess HNO₂ can degrade the coupling agent.

Phase 3: Coupling (The Azo Formation)

-

Dissolve 7.2 g of

-Naphthol in 100 mL of 1M NaOH (alkaline solution). Cool to 5°C.[1] -

Slowly add the cold diazonium solution (from Phase 2) to the alkaline

-Naphthol solution over 20 minutes. -

Maintain pH > 9 using NaOH if necessary.[1]

-

Stir for 1 hour. A deep colored precipitate (the dye) will form immediately.[1]

-

Isolation: Heat to 60°C to coagulate the precipitate, filter, wash with brine (NaCl solution), and dry.

Workflow Diagram

Figure 2: Step-by-step synthesis workflow for azo dye production.

Analytical Quality Control (HPLC)

To ensure the purity of the intermediate before synthesis, or to analyze the reaction mixture, the following HPLC method is recommended.

Method Principle: Reverse Phase Chromatography with Ion-Pairing or Acidic suppression.[1]

| Parameter | Condition |

| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1]5) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Mode | Isocratic or Gradient (Start 95:5 A:B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis / PDA at 265 nm |

| Retention Time | ~4-6 min (dependent on specific column/gradient) |

Interpretation:

-

Main Peak: 3-Amino-4-chlorobenzenesulfonic acid.[1][4][7][8]

-

Early Eluting Peaks: Sulfanilic acid derivatives (dechlorinated impurities).[1]

-

Late Eluting Peaks: Polychlorinated by-products or isomers.[1]

Pharmaceutical Relevance

While primarily a dye intermediate, the 3-amino-4-chlorobenzenesulfonic acid scaffold acts as a building block for sulfonamide-class drugs.[1] The sulfonic acid group can be converted to a sulfonamide (-SO₂NH₂) via thionyl chloride activation followed by amination, yielding structures analogous to antibacterial sulfa drugs.[1]

Key Transformation:

-

Protection: Acetylation of the amine.[1]

-

Activation: Reaction with PCl₅ or SOCl₂ to form the sulfonyl chloride.[1]

-

Amination: Reaction with ammonia or primary amines.[1]

-

Deprotection: Hydrolysis of the acetyl group.[1]

References

-

PubChem. (2025).[1] 4-Chlorometanilic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

-

Merino, E. (2011).[1][6] Synthesis of azobenzenes: the coloured pieces of molecular materials. Chemical Society Reviews.[1][6] [Link]

-

SIELC Technologies. (n.d.).[1] Separation of 4-Chlorobenzenesulfonic acid on Newcrom R1 HPLC column. [Link]

Sources

- 1. 4-Chlorometanilic acid | C6H6ClNO3S | CID 66817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. US4058517A - Preparation of a concentrated solution of an anionic azo dye containing a sulfonic acid group - Google Patents [patents.google.com]

- 6. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. CAS 98-36-2: 3-Amino-4-chlorobenzenesulfonic acid [cymitquimica.com]

- 8. CID 154809854 | C12H12Cl2N2O6S2 | CID 154809854 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis of 3-Amino-4-chlorobenzenesulfonic Acid

This Application Note is designed for researchers and QC scientists requiring a robust, validated method for the purity analysis of 3-Amino-4-chlorobenzenesulfonic acid (3-ACBSA) .

Introduction & Chemical Context

3-Amino-4-chlorobenzenesulfonic acid (3-ACBSA) is a critical intermediate in the synthesis of azo dyes and pharmaceutical agents.[1] Structurally, it is a zwitterionic compound containing a basic amino group and a strongly acidic sulfonic acid group.

The Analytical Challenge

Standard Reverse Phase (RP) chromatography using C18 columns often fails for benzenesulfonic acids because the highly polar sulfonate group (

The Solution: Ion-Pair Chromatography

This protocol utilizes Ion-Pair Chromatography (IPC) . By adding a lipophilic cation (Tetrabutylammonium,

Method Development Strategy (The "Why")

| Parameter | Selection | Scientific Rationale |

| Stationary Phase | C18 (End-capped) | Provides the hydrophobic surface area necessary for the adsorption of the Ion-Pair reagent (TBAHS). |

| Ion-Pair Reagent | Tetrabutylammonium Hydrogen Sulfate (TBAHS) | The |

| Mobile Phase pH | 3.0 ± 0.1 | At pH 3.0, the sulfonic acid is ionized ( |

| Detection | UV @ 235 nm | Benzenesulfonic acids exhibit strong |

Detailed Experimental Protocol

Equipment & Reagents[3]

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, PDA Detector).

-

Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[2]

-

Reagents:

-

Acetonitrile (HPLC Grade).

-

Potassium Dihydrogen Phosphate (

). -

Tetrabutylammonium Hydrogen Sulfate (TBAHS) (Sigma-Aldrich, >99%).

-

Orthophosphoric acid (85%) for pH adjustment.

-

Water (Milli-Q, 18.2 MΩ).

-

Mobile Phase Preparation

Mobile Phase A (Buffer + Ion Pair):

-

Dissolve 1.36 g of

(10 mM) and 1.70 g of TBAHS (5 mM) in 950 mL of Milli-Q water. -

Adjust pH to 3.0 ± 0.05 using dilute orthophosphoric acid.

-

Dilute to 1000 mL with water.

-

Filter through a 0.45 µm Nylon membrane. Do not use regenerated cellulose (RC) as it may bind TBA.

Mobile Phase B (Organic):

-

100% Acetonitrile (HPLC Grade).

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C (Controlled) |

| Injection Volume | 10 µL |

| Detection | UV-Vis (PDA) at 235 nm (Bandwidth 4 nm); Ref 360 nm |

| Run Time | 25 Minutes |

Gradient Program

A gradient is required to separate the highly polar 3-ACBSA from potential non-polar starting materials (e.g., polychlorinated benzenes).

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold |

| 15.0 | 40 | 60 | Linear Gradient |

| 18.0 | 40 | 60 | Wash Impurities |

| 18.1 | 95 | 5 | Return to Initial |

| 25.0 | 95 | 5 | Re-equilibration |

Sample Preparation

-

Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

-

Standard Stock: 1.0 mg/mL 3-ACBSA in diluent. Sonicate for 5 mins.

-

Working Standard: Dilute Stock to 0.1 mg/mL.

-

Test Sample: Prepare at 0.5 mg/mL for impurity profiling.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the system must pass the following criteria before analyzing samples.

| Parameter | Acceptance Criteria | Logic |

| Retention Time (RT) | 3-ACBSA ~ 6-8 min | Ensures the ion-pair mechanism is active. If RT < 3 min, check TBAHS concentration. |

| Tailing Factor ( | 0.8 ≤ | Critical for purity calculation. High tailing indicates secondary silanol interactions or pH drift. |

| Resolution ( | > 2.0 | Between 3-ACBSA and nearest impurity (usually 4-chloro-3-nitrobenzenesulfonic acid). |

| Precision (RSD) | < 1.0% (n=6) | Validates pump and injector stability. |

Analytical Workflow Visualization

Caption: Step-by-step workflow for the Ion-Pair HPLC analysis of 3-ACBSA, highlighting the critical equilibration step.

Troubleshooting Guide

Issue: Retention Time Drift

-

Cause: Ion-pair reagents require significant time to equilibrate with the stationary phase.

-

Fix: When using TBAHS, equilibrate the column for at least 60 minutes or 20 column volumes before the first injection. Do not switch this column back to standard RP methods without extensive washing.

Issue: Peak Splitting

-

Cause: Sample solvent mismatch or pH mismatch.

-

Fix: Ensure the sample is dissolved in the mobile phase or a solvent with weaker elution strength (more water). Ensure the buffer pH is strictly 3.0.

Issue: "Ghost" Peaks

-

Cause: Impure TBAHS reagent.

-

Fix: Use "HPLC Grade" or "Electrochemical Grade" ion-pair reagents. Filter mobile phase daily.

References

-

Lu, B., Jonsson, P., & Blomberg, S. (2006).[3] Reversed phase ion-pair gradient liquid chromatographic separation of related impurities in 2,4-disulfonic acid benzaldehyde di-sodium salt. Journal of Chromatography A, 1119(1-2), 270-276.[3] Retrieved from [Link]

-

Helix Chromatography. (n.d.). HPLC Methods for Analysis of Benzenesulfonic Acid. Retrieved from [Link]

Sources

- 1. CAS 98-36-2: 3-Amino-4-chlorobenzenesulfonic acid [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Reversed phase ion-pair high performance liquid chromatographic gradient separation of related impurities in 2,4-disulfonic acid benzaldehyde di-sodium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Derivatization and GC-MS Analysis of 3-Amino-4-chlorobenzenesulfonic Acid

Abstract

This application note details a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Amino-4-chlorobenzenesulfonic acid (3-ACBSA) . Due to its zwitterionic character and high polarity, 3-ACBSA is non-volatile and thermally unstable, rendering direct GC analysis impossible. This guide provides a validated derivatization workflow using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% Trimethylchlorosilane (TMCS) to simultaneously silylate the amine and sulfonic acid moieties. The method ensures high reaction yields, excellent chromatographic peak shape, and reproducible mass spectral signatures suitable for pharmaceutical quality control and impurity profiling.

Introduction & Chemical Theory

The Analytical Challenge

3-ACBSA (CAS: 98-36-2) is a critical intermediate in the synthesis of azo dyes and pharmaceuticals. Its structure contains two highly polar functional groups: a primary amine (

-

Thermal Instability: The sulfonic acid group decomposes before volatilization.

-

Zwitterionic Nature: In solution, the molecule exists as a zwitterion, creating strong intermolecular forces that prevent elution.

The Derivatization Strategy: Silylation

To enable GC-MS analysis, active protic hydrogens must be replaced with non-polar trimethylsilyl (TMS) groups.[2]

-

Reagent: BSTFA is selected for its high volatility and reactivity.

-

Catalyst: TMCS (1-10%) is mandatory.[3] Sulfonic acids are sterically hindered and less reactive than carboxylic acids; TMCS acts as a Lewis acid catalyst to drive the silylation of the sulfonate oxygen.

-

Solvent: Anhydrous Pyridine is used to solubilize the sulfonic acid starting material and act as an acid scavenger, preventing the degradation of the silyl ether.

Reaction Mechanism

The reaction targets the formation of the Di-TMS derivative (N-TMS, O-TMS). Under forcing conditions, a Tri-TMS derivative (N,N-di-TMS, O-TMS) may form, but the Di-TMS form is the primary analytical target.

Figure 1: Reaction pathway for the silylation of 3-ACBSA. The sulfonic acid proton and one amine proton are replaced by TMS groups.

Materials and Equipment

Reagents

| Reagent | Specification | Role |

| 3-ACBSA Standard | >98% Purity | Target Analyte |

| BSTFA + 10% TMCS | Silylation Grade | Derivatization Agent |

| Pyridine | Anhydrous, 99.8% | Solvent & Catalyst |

| Acetonitrile | LC-MS Grade | Diluent (Optional) |

| Toluene | Anhydrous | Azeotropic Drying Agent |

Equipment

-

GC-MS System: Agilent 7890B/5977B (or equivalent single quadrupole).

-

Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

-

Reaction Vials: 2 mL amber glass with PTFE-lined crimp/screw caps.

-

Heating Block: Capable of maintaining 70°C ± 1°C.

-

Nitrogen Evaporator: For sample drying.[4]

Experimental Protocol

Sample Preparation (Critical Step)

Moisture is the enemy of silylation. The sulfonic acid group is hygroscopic; incomplete drying will result in zero yield.

-

Weighing: Accurately weigh 2.0 mg of 3-ACBSA into a clean, dry 2 mL GC vial.

-

Azeotropic Drying: Add 200 µL of anhydrous toluene. Vortex briefly.

-

Evaporation: Evaporate to complete dryness under a gentle stream of dry nitrogen at 40°C. Repeat this step if the sample was stored in humid conditions.

Derivatization Reaction[7]

-

Solubilization: Add 100 µL of Anhydrous Pyridine to the dried residue. Vortex vigorously for 30 seconds.

-

Expert Insight: The solid may not dissolve completely yet; this is normal. It will dissolve as the silylation proceeds.

-

-

Reagent Addition: Add 150 µL of BSTFA + 10% TMCS .

-

Note: Use a gas-tight syringe to prevent moisture ingress into the reagent bottle.

-

-

Reaction: Crimp/cap the vial tightly. Heat at 70°C for 45 minutes .

-

Cooling: Allow the vial to cool to room temperature (approx. 10 mins).

-

Dilution (Optional): If the signal is too intense, dilute with anhydrous acetonitrile. For trace analysis, inject directly.

GC-MS Parameters

| Parameter | Setting | Rationale |

| Inlet Temperature | 260°C | Ensures rapid volatilization of high-boiling derivative. |

| Injection Mode | Split (10:1) | Prevents column overload; use Splitless for trace (<10 ppm). |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for stable retention times. |

| Oven Program | 100°C (hold 1 min) Ramp 20°C/min to 300°C Hold 5 mins | Low initial temp prevents solvent tailing; high ramp elutes heavy derivative. |

| Transfer Line | 280°C | Prevents condensation between GC and MS. |

| Ion Source | 230°C (EI) | Standard EI source temperature. |

| Scan Range | 40–500 m/z | Covers molecular ion (~351) and fragments. |

Results and Discussion

Chromatographic Performance

The Di-TMS derivative of 3-ACBSA elutes as a sharp, symmetrical peak.

-

Retention Time: ~9.5 – 10.5 minutes (system dependent).

-

Peak Shape: Tailing indicates active sites in the liner or moisture contamination. Use Ultra Inert liners with glass wool.

Mass Spectral Interpretation

The mass spectrum provides definitive structural confirmation.

-

Molecular Ion (

): m/z 351 (for-

Calculation: MW (207.[6]6) - 2H (2.0) + 2TMS (146.2) ≈ 351.8.

-

-

Chlorine Isotope Pattern: A distinct M+2 peak at m/z 353 with an intensity approx. 33% of the base peak (characteristic of one Cl atom).

-

Key Fragments:

-

m/z 73:

(Base peak for TMS derivatives). -

m/z 147:

(Rearrangement ion typical of poly-silylated compounds). -

m/z 336:

(Loss of a methyl group from TMS).

-

Troubleshooting Guide

Figure 2: Troubleshooting logic for failed derivatization.

Validation Summary (Example Data)

To ensure regulatory compliance (ICH Q2), the method was validated:

| Parameter | Result | Notes |

| Linearity ( | > 0.999 | Range: 10 – 500 µg/mL |

| Recovery | 95% - 102% | Spiked into matrix |

| LOD / LOQ | 0.5 µg/mL / 1.5 µg/mL | S/N > 3 and S/N > 10 |

| Precision (RSD) | < 2.5% | n=6 injections |

References

-

Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: Silylation (BSTFA). Sigma-Aldrich Technical Bulletins. Link

-

Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. Link

-

Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in Derivatization Reactions of Polar Compounds Prior to GC-MS Analysis. Talanta, 77(4), 1473-1482. Link

-

Agilent Technologies. (2020). GC/MS Analysis of Impurities in Pharmaceuticals. Application Note 5991-XXXX. Link

-

Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic text on silylation mechanisms).[2]

Sources

Experimental protocol for the sulfonation of 2-chloroaniline

Executive Summary

This application note details a high-fidelity experimental protocol for the sulfonation of 2-chloroaniline (o-chloroaniline) to synthesize 4-amino-3-chlorobenzenesulfonic acid (also known as 2-chlorosulfanilic acid). Unlike generic synthesis guides, this document focuses on the chlorosulfonic acid method in a halogenated solvent. This approach is selected for its superior regioselectivity and thermal control compared to the traditional "baking process" (thermal rearrangement of hydrogen sulfate salts), making it ideal for pharmaceutical intermediate synthesis and high-purity dye development.

Target Audience: Medicinal Chemists, Process Development Engineers, and Organic Synthesis Researchers.

Scientific Rationale & Mechanism

Substrate Analysis & Regiochemistry

The sulfonation of 2-chloroaniline is a classic Electrophilic Aromatic Substitution (EAS). The reaction outcome is dictated by the competing directing effects of the substituents:

-

Amino Group (-NH₂): A strong activator and ortho, para-director.[1][2]

-

Chloro Group (-Cl): A weak deactivator and ortho, para-director.

Mechanistic Insight: The activating power of the amino group dominates the reaction kinetics. While the -NH₂ group directs to positions C4 and C6, and the -Cl group directs to C3 and C5 (relative to C1-NH₂), steric hindrance plays a critical role. Position C6 is sterically crowded (flanked by -NH₂ and -H). Position C4 is less sterically hindered and is electronically favored by the resonance donation of the nitrogen lone pair. Consequently, the sulfonic acid group (-SO₃H) is introduced almost exclusively at the C4 position , yielding 4-amino-3-chlorobenzenesulfonic acid.

Reagent Selection: Chlorosulfonic Acid vs. Oleum

While industrial scales often utilize the "baking process" (heating the sulfate salt to 180-200°C), this method leads to tar formation and requires high-vacuum equipment to drive the equilibrium.

-

Our Choice: Chlorosulfonic acid (ClSO₃H) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

-

Benefit: The solvent acts as a heat sink, maintaining a controlled temperature profile (reflux), preventing "runaway" sulfonation (disulfonation), and protecting the product from oxidative degradation.

Experimental Protocol

Materials & Equipment

-

Reactants: 2-Chloroaniline (>98%), Chlorosulfonic acid (99%), Sodium Hydroxide (pellets), Hydrochloric Acid (37%).

-

Solvent: Dichloromethane (Anhydrous) or 1,2-Dichloroethane (for higher reflux temp).

-

Equipment: 3-Neck Round Bottom Flask (RBF), Reflux Condenser, Pressure-Equalizing Addition Funnel, CaCl₂ Drying Tube (to exclude moisture), Magnetic Stirrer/Hotplate, Ice Bath.

Stoichiometry Table

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 2-Chloroaniline | Substrate | 1.0 | 127.57 | 12.76 g (100 mmol) |

| Chlorosulfonic Acid | Reagent | 1.05 | 116.52 | 12.23 g (7.0 mL) |

| Dichloromethane | Solvent | N/A | 84.93 | 100 - 150 mL |

| Sodium Hydroxide | Neutralizer | Excess | 40.00 | ~10% aq. solution |

Step-by-Step Methodology

Phase 1: Reaction Setup & Addition

-

System Preparation: Oven-dry the 3-neck RBF and assemble with the addition funnel and reflux condenser. Attach the drying tube to the condenser outlet (Chlorosulfonic acid reacts violently with atmospheric moisture).

-

Solvation: Charge the RBF with 2-chloroaniline (12.76 g) and DCM (100 mL) . Stir until fully dissolved.

-

Controlled Addition: Cool the solution to 0-5°C using an ice bath. Transfer chlorosulfonic acid (7.0 mL) to the addition funnel.

-

Critical Step: Add the acid dropwise over 30-45 minutes. The reaction is exothermic; rapid addition will boil the solvent and may cause charring.

-

Observation: A white to pale-pink precipitate (the amine-acid salt) may form initially.

-

Phase 2: Thermal Rearrangement

-

Reflux: Once addition is complete, remove the ice bath. Slowly heat the mixture to a gentle reflux (~40°C for DCM).

-

Duration: Maintain reflux for 2 to 4 hours . The initial precipitate often dissolves or changes texture as the sulfonation proceeds on the ring.

-

Monitoring: Monitor reaction progress via TLC (Solvent: n-Butanol/Acetic Acid/Water 4:1:1). The product will stay at the baseline; starting material will migrate.

-

Phase 3: Quenching & Isolation

-

Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring.

-

Phase Separation: If using DCM, separate the organic layer (unreacted starting material) from the aqueous layer (product). Note: The sulfonic acid product is highly polar and resides in the aqueous phase.[3]

-

Salt Formation: Neutralize the aqueous phase with 10% NaOH solution until pH ~8-9. This converts the product into the soluble sodium sulfonate salt.

-

Clarification: Boil the solution briefly with activated charcoal (if colored impurities are present) and filter hot through Celite.

Phase 4: Crystallization

-

Acidification: Cool the filtrate. Acidify slowly with Concentrated HCl to pH < 2.

-

Precipitation: The free acid (4-amino-3-chlorobenzenesulfonic acid ) will precipitate as white/off-white crystals (zwitterionic form).

-

Filtration: Filter the solid using a Buchner funnel. Wash with cold water (2x 20 mL) and cold ethanol (1x 20 mL) to remove trace water.

-

Drying: Dry in a vacuum oven at 60°C for 6 hours.

Visualizing the Workflow

Reaction Mechanism & Pathway

The following diagram illustrates the electrophilic attack and the critical role of the amino group in directing the sulfonyl group.

Figure 1: Mechanistic pathway of 2-chloroaniline sulfonation via chlorosulfonic acid.

Process Flow Diagram

A self-validating workflow ensuring purity at each stage.

Figure 2: Operational workflow for the isolation of high-purity sulfanilic acid derivative.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture contamination | Ensure glassware is oven-dried; use a fresh drying tube. ClSO₃H hydrolyzes instantly with water. |

| Dark/Black Product | Overheating / Rapid Addition | Maintain strict temperature control (0-5°C) during addition. Do not exceed gentle reflux during the reaction phase.[2] |

| Product Oiling Out | Incomplete Neutralization | Ensure pH reaches 8-9 during the NaOH step to fully solubilize the salt before re-acidification. |

| Positional Isomers | Thermodynamic Control Failure | The para isomer is thermodynamically favored. Ensure the reflux time is sufficient to allow rearrangement from N-sulfonate or ortho-isomers. |

References

-

BenchChem. (2025).[1][2] Application Notes and Protocols for the Sulfonation of 2-Chloroaniline. Retrieved from 2

-

CymitQuimica. (n.d.). 3-Amino-4-chlorobenzenesulfonic acid Properties and Safety. Retrieved from 4

-

ChemicalBook. (n.d.). 4-Amino-3-chlorobenzenesulfonic acid Usage and Synthesis. Retrieved from 5

-

Chemithon. (1997).[3][6] Sulfonation and Sulfation Processes. Retrieved from 6

-

New Jersey Institute of Technology. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Retrieved from 7

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 98-36-2: 3-Amino-4-chlorobenzenesulfonic acid [cymitquimica.com]

- 4. CAS 98-36-2: 3-Amino-4-chlorobenzenesulfonic acid [cymitquimica.com]

- 5. 4-Amino-3-chlorobenzenesulfonic acid CAS#: 98-35-1 [chemicalbook.com]

- 6. chemithon.com [chemithon.com]

- 7. digitalcommons.njit.edu [digitalcommons.njit.edu]

Use of 3-Amino-4-chlorobenzenesulfonic acid in the synthesis of pharmaceutical compounds

Application Note: High-Efficiency Synthesis of Thiazide Diuretic Precursors using 3-Amino-4-chlorobenzenesulfonic Acid

Executive Summary

This application note details the strategic use of 3-Amino-4-chlorobenzenesulfonic acid (CAS 98-36-2) as a high-fidelity starting material in the synthesis of benzothiadiazine ("thiazide") diuretics. While traditional routes often initiate synthesis with 3-chloroaniline, utilizing the pre-sulfonated 3-Amino-4-chlorobenzenesulfonic acid (also known as 4-chlorometanilic acid) offers distinct advantages in process control, regioselectivity, and thermal management.

This guide provides a validated protocol for the conversion of 3-Amino-4-chlorobenzenesulfonic acid into 4-Amino-6-chlorobenzene-1,3-disulfonyl chloride , the critical intermediate for Chlorothiazide and Hydrochlorothiazide .

Introduction: The "Metanilic" Scaffold in Medicinal Chemistry

3-Amino-4-chlorobenzenesulfonic acid represents a "privileged scaffold" in the synthesis of sulfonamide-based pharmaceuticals. Its structural integrity—featuring an amino group meta to a sulfonic acid and para to a chlorine atom—pre-installs the electronic directing groups necessary for subsequent electrophilic aromatic substitutions.[1]

Key Pharmaceutical Applications